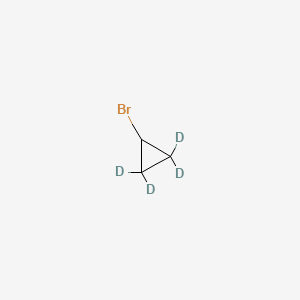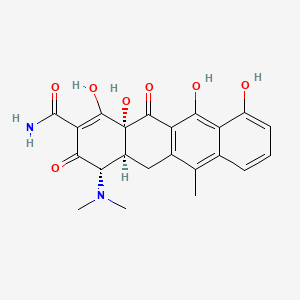
ウッドの合金 - 融解スティック
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wood’s alloy, also known as Wood’s Metal Alloy Sticks, is a metal alloy that is useful for soldering and making custom metal parts . It is also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158 . The alloy is composed of Cadmium (12.5%), Bismuth (50%), Lead (25%), and Tin (12.5%) .
Synthesis Analysis
Wood’s alloy is a fusible alloy, meaning it has a low melting point, which allows it to be used as a helper material to achieve certain functions . The alloy is typically used in manufacturing processes where it can be easily attached onto workpieces and then quickly melted and removed afterward .
Chemical Reactions Analysis
Research on fusible and liquid metals, including Wood’s alloy, has a history spanning two millennia . The transition from simple alloys to highly fusible and room temperature liquid metals has been a significant advancement in this field .
科学的研究の応用
はんだ付けとカスタム金属部品の製造
ウッドの合金は、はんだ付けやカスタム金属部品の製造に役立ちます . 約70℃(158°F)という低い融点は、これらの用途に最適です .
医療放射線治療
医療放射線治療の分野では、ウッドの合金はカスタム形状の開口部やブロックの製造に使用されます . これらは、電子ビームによる切り抜きや肺ブロックを作成するために使用されます .
キーの鋳造
ウッドの合金は、複製が困難なキーの鋳造に使用できます . これは、鍵屋やセキュリティアプリケーションで特に役立ちます .
熱伝達媒体
他の融解合金と同様に、ウッドの合金は熱浴での熱伝達媒体として使用できます . ローズの金属とウッドの金属を使った熱浴は日常的に使用されていませんが、220℃(428°F)以上の温度で使用されます .
カーボンニュートラル技術
ガリウムベースおよびビスマスベースの液体金属は、高流動性、低融点、高熱伝導率/電気伝導率、独特の化学的特性、不燃性、無毒性などの利点があるため、高度なカーボンニュートラル技術の開発に非常に魅力的です .
電気伝導率測定
作用機序
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
Safety and Hazards
Wood’s alloy is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if inhaled and suspected of causing genetic defects. It may cause cancer and is suspected of damaging fertility or the unborn child. It is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and may cause damage to organs through prolonged or repeated exposure .
特性
| { "Design of the Synthesis Pathway": "Wood's alloy-fusible stick can be synthesized by a simple melting and casting process. The starting materials are melted together in a crucible and then poured into a mold to form the desired shape of the fusible stick.", "Starting Materials": [ "Bismuth (Bi)", "Lead (Pb)", "Tin (Sn)", "Cadmium (Cd)" ], "Reaction": [ "Step 1: Weigh out the desired amounts of bismuth, lead, tin, and cadmium and add them to a crucible.", "Step 2: Heat the crucible using a furnace or other heat source until the metals are completely melted and mixed together.", "Step 3: Pour the molten metal into a mold to form the desired shape of the fusible stick.", "Step 4: Allow the metal to cool and solidify in the mold.", "Step 5: Remove the solidified fusible stick from the mold and trim any excess metal.", "Step 6: Test the fusible stick to ensure it has the desired melting point and other properties." ] } | |
CAS番号 |
8049-22-7 |
分子式 |
Cd12Sn2 |
分子量 |
1586.388 |
IUPAC名 |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
InChIキー |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
同義語 |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


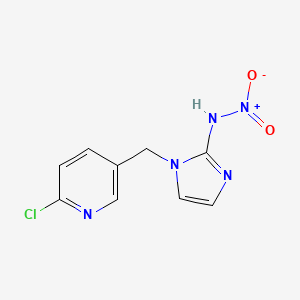
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)

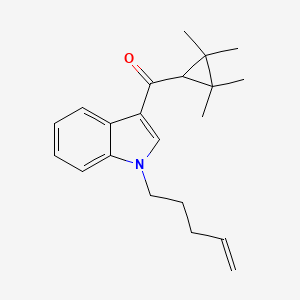
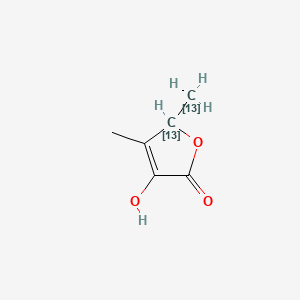
![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)
